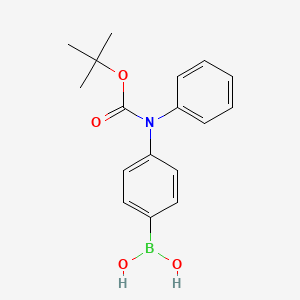

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid

Beschreibung

Overview of Phenylboronic Acid Derivatives

Phenylboronic acid derivatives constitute a fundamental class of organoboron compounds that have revolutionized modern organic synthesis through their remarkable reactivity profiles and synthetic versatility. The parent compound phenylboronic acid, with its molecular formula C₆H₇BO₂, serves as the foundational structure for numerous specialized derivatives that have found extensive applications across diverse chemical disciplines. These compounds are characterized by their planar molecular geometry with idealized C₂ᵥ molecular symmetry, where the boron atom exhibits sp²-hybridization and contains an empty p-orbital that contributes to their unique Lewis acid properties.

The structural modifications of phenylboronic acid through amino group substitution have led to the development of highly specialized derivatives with enhanced stability and reactivity characteristics. Phenylboronic acid demonstrates solubility in most polar organic solvents while remaining poorly soluble in non-polar solvents such as hexanes and carbon tetrachloride. The orthorhombic crystal structure utilizes hydrogen bonding to form dimeric units, which subsequently combine to create extended hydrogen-bonded networks that contribute to the compound's stability.

The incorporation of amino substituents into the phenylboronic acid framework has generated a diverse array of functionalized derivatives with tailored properties for specific synthetic applications. These amino-substituted phenylboronic acids exhibit enhanced reactivity in cross-coupling reactions while maintaining the characteristic Lewis acid behavior of the boronic acid moiety. The development of protected amino variants has further expanded the synthetic utility of these compounds by providing selective reactivity patterns and improved handling characteristics.

| Compound Type | Molecular Formula | Key Structural Features | Primary Applications |

|---|---|---|---|

| Phenylboronic acid | C₆H₇BO₂ | Basic phenyl-boronic acid structure | Suzuki-Miyaura coupling, sensor applications |

| 4-Aminophenylboronic acid | C₆H₈BNO₂ | Primary amino substitution | Direct coupling reactions, bioconjugation |

| 4-(N-Boc-amino)phenylboronic acid | C₁₁H₁₆BNO₄ | tert-Butoxycarbonyl protection | Protected synthesis, selective deprotection |

| (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid | C₁₇H₂₀BNO₄ | Dual protection strategy | Advanced synthetic intermediates, complex molecule construction |

Historical Development of N-Boc Protected Aminophenylboronic Acids

The historical evolution of N-Boc protected aminophenylboronic acids traces back to the pioneering work on boronic acid chemistry and the concurrent development of amino protection strategies. The fundamental principles of boronic acid synthesis were established through early investigations into electrophilic trapping of arylmetal intermediates with borate esters, which provided the foundational methods for accessing phenylboronic acid derivatives. The initial synthetic approaches involved the reaction of phenylmagnesium bromide with trimethyl borate to form boronic acid esters, followed by hydrolysis to yield the corresponding boronic acids.

The introduction of the tert-butoxycarbonyl protecting group revolutionized amino protection chemistry when Carpino first described this acid-labile protecting group system. The tert-butoxycarbonyl group proved particularly valuable due to its stability under basic conditions while remaining readily removable under mild acidic treatment. This protecting group strategy enabled the development of sophisticated synthetic methodologies that could tolerate a wide range of reaction conditions while maintaining selective protection of amino functionalities.

The synthesis of N-Boc protected aminophenylboronic acids emerged from the confluence of these two chemical developments, providing access to stable, handleable boronic acid derivatives with protected amino groups. Early synthetic routes involved the protection of 4-aminophenylboronic acid through reaction with tert-butyl chloroformate under basic conditions. This methodology allowed for the systematic exploration of amino-substituted boronic acid chemistry without the complications associated with unprotected amino groups.

The advancement to dual-protected systems, exemplified by this compound, represents a sophisticated evolution in protecting group strategy. This compound incorporates both the tert-butoxycarbonyl group and phenyl substitution to provide enhanced stability and selectivity in synthetic transformations. The development of reliable synthetic protocols for accessing these complex structures has facilitated their adoption in advanced synthetic methodologies and pharmaceutical applications.

Significance of Dual-Protected Amino Groups in Boronic Acid Chemistry

The implementation of dual-protected amino groups in boronic acid chemistry represents a significant advancement in synthetic strategy that addresses multiple challenges associated with amino-functionalized boronic acid derivatives. The dual protection strategy exemplified by this compound provides enhanced stability during synthetic manipulations while maintaining the ability to selectively reveal the amino functionality under controlled conditions.

The primary significance of dual protection lies in the prevention of unwanted side reactions that can occur when amino groups are exposed during organometallic transformations. Unprotected amino groups can coordinate to metal catalysts, interfere with cross-coupling reactions, or undergo undesired alkylation reactions. The tert-butoxycarbonyl protection effectively masks the amino group's nucleophilic character while the phenyl substitution provides additional steric and electronic stabilization.

The dual protection strategy enables access to complex molecular architectures through sequential synthetic transformations. The protected amino group remains inert during Suzuki-Miyaura coupling reactions, allowing for the construction of elaborate biaryl systems without interference from the amino functionality. This approach has proven particularly valuable in the synthesis of pharmaceutical intermediates where precise control over functional group reactivity is essential for achieving high yields and selectivity.

Research findings demonstrate that dual-protected aminophenylboronic acids exhibit superior performance in cross-coupling reactions compared to their singly-protected or unprotected counterparts. Studies have shown that compounds like this compound can achieve coupling yields exceeding 95% under optimized conditions. The enhanced reactivity is attributed to the reduced coordination potential of the protected amino group and the improved solubility characteristics imparted by the bulky protecting groups.

The deprotection chemistry of dual-protected systems offers additional synthetic advantages through the potential for selective deprotection sequences. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, typically using trifluoroacetic acid in dichloromethane, while leaving other protecting groups intact. This selective deprotection capability enables the synthesis of complex molecules with multiple functional groups in a controlled manner.

Chemical Classification and Nomenclature

The systematic classification and nomenclature of this compound requires consideration of its multiple functional components and structural complexity. According to International Union of Pure and Applied Chemistry nomenclature principles, this compound is formally classified as [4-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]phenyl]boronic acid, reflecting the systematic naming conventions for complex organic molecules.

The compound belongs to the broader chemical class of arylboronic acids, specifically representing a substituted phenylboronic acid derivative with aminophenyl functionality. The structural framework consists of a central phenyl ring bearing a boronic acid group at the para-position relative to a substituted amino group. The amino substituent itself carries both a tert-butoxycarbonyl protecting group and a phenyl group, creating a complex substitution pattern that requires careful nomenclature consideration.

Chemical database entries for this compound utilize various naming conventions and identification systems. The Chemical Abstracts Service registry number 1150114-67-2 provides unique identification for this specific molecular structure. Alternative systematic names include {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid and this compound, with slight variations in bracket notation and formatting conventions.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O, providing a linear text-based description of the molecular connectivity. The International Chemical Identifier key WLWUPRJBSHHRHU-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.

| Nomenclature System | Designation | Purpose |

|---|---|---|

| International Union of Pure and Applied Chemistry systematic name | [4-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]phenyl]boronic acid | Official chemical naming |

| Chemical Abstracts Service number | 1150114-67-2 | Unique registry identification |

| Simplified Molecular Input Line Entry System | B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O | Linear molecular representation |

| International Chemical Identifier key | WLWUPRJBSHHRHU-UHFFFAOYSA-N | Digital fingerprint |

The functional group classification of this compound encompasses multiple chemical categories. The boronic acid moiety classifies it as an organoboron compound with Lewis acid properties, while the carbamate functionality from the tert-butoxycarbonyl group places it among protected amines. The aromatic character is provided by two phenyl rings, making it a diaromatic system with extended conjugation possibilities. This multifunctional nature contributes to its versatility in synthetic applications and its importance as a building block in organic synthesis.

Eigenschaften

IUPAC Name |

[4-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO4/c1-17(2,3)23-16(20)19(14-7-5-4-6-8-14)15-11-9-13(10-12-15)18(21)22/h4-12,21-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWUPRJBSHHRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675108 | |

| Record name | {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-67-2 | |

| Record name | {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc Protection of 4-Aminophenylboronic Acid

- Reaction: 4-aminophenylboronic acid is reacted with tert-butyl chloroformate (Boc-Cl) under basic conditions.

- Conditions: Typically, the amino compound is dissolved in a solvent such as methanol or dichloromethane.

- A base like sodium carbonate or triethylamine is added to deprotonate the amine.

- The Boc-Cl is added slowly at low temperature to control the reaction rate.

- The mixture is stirred at room temperature until completion.

- The product is purified by recrystallization or chromatography.

This step yields the Boc-protected amino phenylboronic acid, i.e., this compound.

Alternative Synthetic Route via Palladium-Catalyzed Borylation

A patent (CN111171065A) describes a related method for synthesizing a structurally similar compound, (4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)phenyl)boronic acid ester, which can inform preparation strategies:

- Step 1: Boc protection of an amino precursor in dichloromethane with triethylamine and Boc anhydride.

- Step 2: Pd-catalyzed borylation using bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂ in dry 2-methyltetrahydrofuran at 80 °C under nitrogen for 8 hours.

- Purification: Filtration, evaporation, and washing with petroleum ether yield the boronic acid ester.

This method highlights the use of palladium-catalyzed borylation to install the boronic acid moiety on a Boc-protected aromatic amine, using milder solvents like 2-methyltetrahydrofuran instead of dioxane, improving yield and simplifying purification.

Reduction and Acylation Route for Amino Phenyl Boronic Acid Derivatives

Another approach involves:

- Hydrogenation reduction of 4-nitrobenzene boronic acid to 4-aminophenylboronic acid using Pd/C catalyst under hydrogen atmosphere.

- Subsequent acylation (e.g., Boc protection) of the amino group with an acylating agent in solvents such as tetrahydrofuran or dichloromethane.

This method provides a route starting from nitro precursors and is suitable for preparing amino phenyl boronic acid derivatives with high purity and yield.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Using 2-methyltetrahydrofuran as solvent in Pd-catalyzed borylation improves the process by lowering boiling point compared to dioxane, facilitating easier solvent removal and product isolation.

- Boc protection stabilizes the amino group, preventing side reactions during subsequent transformations.

- The choice of base and solvent in Boc protection impacts reaction rate and purity; triethylamine and dichloromethane are commonly preferred.

- Hydrogenation reduction of nitro precursors provides a clean route to amino boronic acids, which can then be selectively protected.

- Industrial scale-up involves automated reactors and continuous flow systems to optimize yield, reduce impurities, and improve reproducibility.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is one of the most significant applications of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. This reaction involves coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Reaction Mechanism:

-

Oxidative Addition: The palladium catalyst, typically Pd(0), undergoes oxidative addition with an aryl halide.

-

Transmetalation: The this compound undergoes transmetalation with the palladium complex, transferring the aryl group to the palladium center.

-

Reductive Elimination: Reductive elimination regenerates the Pd(0) catalyst and forms the new carbon-carbon bond, yielding the biaryl product.

Reagents and Conditions:

-

Catalyst: Palladium catalysts such as Pd(PPh3)4 are commonly used .

-

Base: Bases like sodium carbonate (Na2CO3) or potassium hydroxide (KOH) are used to facilitate the reaction by deprotonating the boronic acid.

-

Solvent: Suitable solvents include toluene, dioxane, and aqueous mixtures.

-

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80-100°C, to enhance the reaction rate.

Example:

A Suzuki coupling reaction of a boronic acid with corresponding boronic acids in the presence of Pd(PPh3)4 yields biaryl compounds.

Protodeboronation

Protodeboronation involves removing the boronic acid group under acidic or basic conditions. This reaction is often considered a side reaction but can be useful in certain synthetic strategies.

Reaction Conditions:

-

Acidic Conditions: Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to promote protodeboronation.

-

Basic Conditions: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also facilitate the removal of the boronic acid group.

-

Temperature: Elevated temperatures generally accelerate the reaction.

Mechanism:

The mechanism involves the protonation or deprotonation of the boronic acid group, followed by cleavage of the carbon-boron bond.

Oxidation

Oxidation of this compound leads to the conversion of the boronic acid moiety to the corresponding phenol.

Reagents and Conditions:

-

Oxidizing Agents: Hydrogen peroxide (H2O2) is a common oxidizing agent for this transformation.

-

Solvent: Water or aqueous mixtures are typically used as solvents.

-

Temperature: The reaction is usually performed at room temperature or slightly elevated temperatures.

Mechanism:

The boronic acid reacts with the oxidizing agent to form a peroxyborane intermediate, which rearranges to yield the phenol.

Protection and Deprotection of the Amino Group

The tert-butoxycarbonyl (Boc) group protects the amino group during reactions. This protection is crucial to prevent unwanted side reactions involving the amino functionality.

Boc Protection:

-

Reagents: Tert-butyl chloroformate or di-tert-butyl dicarbonate are commonly used to introduce the Boc group.

-

Base: A base such as sodium carbonate or triethylamine is used to neutralize the acid generated during the reaction.

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents.

Boc Deprotection:

-

Acidic Conditions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like DCM is used to remove the Boc group .

-

Temperature: The reaction is typically performed at room temperature.

Mechanism:

The Boc deprotection involves protonation of the carbonyl oxygen, followed by cleavage of the Boc group to yield the free amine and isobutylene and carbon dioxide .

Reactions Involving Protecting Groups

The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino group allows for synthetic flexibility. The Boc group can be introduced and removed under mild conditions, making it compatible with various other functional groups.

Comparison with Similar Compounds

| Compound | Structure Features | Unique Properties |

|---|---|---|

| 4-Aminophenylboronic Acid | Amino group on phenyl ring | More reactive but less stable due to the absence of Boc protection. |

| Phenylboronic Acid | Simple phenyl structure | Lacks an amino group, limiting its versatility in reactions. |

| 4-Carboxyphenylboronic Acid | Carboxyl group instead of an amino group | Different reactivity and applications compared to amino-substituted boronic acids. |

| (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid | tert-Butoxycarbonyl group, methyl, amino, phenyl, boronic acid | Protective tert-butoxycarbonyl group adds a layer of synthetic versatility compared to other compounds lacking such functional groups. |

Wissenschaftliche Forschungsanwendungen

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals and drug candidates.

Material Science: Utilized in the synthesis of advanced materials and polymers.

Catalysis: Acts as a ligand in coordination chemistry and catalysis .

Wirkmechanismus

The mechanism of action of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tert-butoxycarbonyl group protects the amino group during the reaction, preventing unwanted side reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Boronic acids with aromatic substituents are widely used in organic synthesis, catalysis, and drug discovery. Below is a systematic comparison of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid with structurally or functionally related compounds:

Structural Analogues

(4-(N-Boc-amino)phenyl)boronic acid Molecular Formula: C₁₁H₁₆BNO₄ Key Difference: Lacks the additional phenyl group on the amino moiety, reducing steric hindrance. Applications: Used in peptide modification and as a building block for kinase inhibitors .

[4-(Methylthio)phenyl]boronic acid Molecular Formula: C₇H₉BO₂S Key Difference: Contains a methylthio (-SMe) group instead of the Boc-protected amino group. Applications: Demonstrated utility in single-molecule conductance studies and oxidative coupling reactions under electric potentials .

(4-Fluorophenyl)boronic acid

- Molecular Formula : C₆H₆BFO₂

- Key Difference : Fluorine substituent enhances electron-withdrawing effects, increasing reactivity in cross-couplings.

- Applications : Synthesized nitrobiaryl intermediates for anticancer agents .

Functional Analogues

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Molecular Formula: C₁₆H₁₉BO₄ Key Difference: Methoxyethyl-phenoxy group provides distinct electronic properties. Applications: Identified as a potent fungal histone deacetylase (HDAC) inhibitor with IC₅₀ values comparable to trichostatin A .

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid Molecular Formula: C₂₀H₂₁BNO₃ Key Difference: Bis-methoxyphenylamino group enhances π-conjugation, relevant for optoelectronic materials. Applications: Synthesized aggregation-induced emission (AIE) probes for lipid droplet imaging .

Comparative Data Table

Reactivity and Stability

- Steric Effects: The Boc-phenylamino group in the target compound introduces significant steric bulk, which can slow cross-coupling kinetics compared to less hindered analogues like (4-fluorophenyl)boronic acid .

- Solubility : Boc-protected derivatives exhibit lower aqueous solubility than polar analogues (e.g., sulfonic acid-containing boronic acids), necessitating organic solvents like 1,4-dioxane or THF in reactions .

- Acid Sensitivity : The Boc group is cleavable under acidic conditions (e.g., HCl/EtOAc), unlike stable substituents such as methylthio or fluorine .

Biologische Aktivität

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid, commonly referred to as Boc-phenylboronic acid, is a boronic acid derivative that has garnered significant interest in medicinal chemistry and biochemistry. This compound is characterized by its ability to form reversible covalent bonds with diols, which plays a crucial role in various biological processes and applications. This article explores the biological activity of Boc-phenylboronic acid, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

Boc-phenylboronic acid features a phenyl group substituted with a tert-butoxycarbonyl (Boc) protecting group and a boronic acid moiety. The presence of the Boc group enhances the compound's stability and reactivity, making it suitable for diverse applications in organic synthesis and biological research.

Structural Formula

The primary mechanism of action for this compound involves its ability to bind to diol-containing compounds. This interaction is reversible and allows the compound to modulate various biochemical pathways.

Target Interactions

- Diol Binding : The boronic acid group interacts with diols such as sugars, which can influence metabolic pathways related to carbohydrate metabolism.

- Enzyme Inhibition : Boc-phenylboronic acid has been shown to inhibit specific enzymes, including proteasomes, which play a vital role in protein degradation and cellular regulation.

Biochemical Pathways

Boc-phenylboronic acid's ability to form stable complexes with biomolecules makes it valuable in biochemical assays. Its interactions can lead to:

- Altered Gene Expression : The compound may influence the expression of genes involved in cell growth and differentiation.

- Modulation of Cellular Metabolism : By inhibiting certain enzymes, it can alter metabolic pathways critical for cellular homeostasis.

Biological Activity

Research has demonstrated various biological activities associated with Boc-phenylboronic acid:

Anticancer Properties

Studies have indicated its potential use in cancer treatment due to its proteasome inhibition capabilities. This inhibition can lead to the accumulation of pro-apoptotic factors within cells, promoting programmed cell death.

Applications in Drug Development

Boc-phenylboronic acid serves as a building block for synthesizing more complex pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic efficacy and selectivity against specific biological targets .

Case Studies

Several studies have highlighted the biological activity of Boc-phenylboronic acid:

- Inhibition of Proteasomes : A study demonstrated that Boc-phenylboronic acid effectively inhibits proteasome activity in cancer cell lines, leading to increased apoptosis rates.

- Binding Affinity Studies : Research utilizing quartz crystal microbalance technology revealed that Boc-phenylboronic acid exhibits high binding affinity for glycan chains on antibodies, indicating its potential as a bioanalytical tool .

- Enzyme Inhibition Assays : Various enzyme assays have confirmed that Boc-phenylboronic acid can selectively inhibit enzymes involved in carbohydrate metabolism, demonstrating its versatility in biochemical applications .

Comparison with Similar Compounds

The biological activity of Boc-phenylboronic acid can be compared with other boronic acids:

| Compound Name | Unique Properties | Applications |

|---|---|---|

| Phenylboronic Acid | Simple structure; widely used in organic synthesis | Organic synthesis |

| 4-Aminophenylboronic Acid | Selective proteasome inhibitor | Cancer therapy |

| 3-Pyridylboronic Acid | Exhibits unique reactivity patterns | Suzuki coupling reactions |

Q & A

Basic Questions

Q. What are the standard synthetic routes for (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid, and how is purity validated?

- Synthesis : A common method involves Suzuki-Miyaura coupling or Boc-protection of the amine group. For example, Pd(PPh₃)₄-catalyzed coupling with aryl halides under inert conditions (e.g., N₂ atmosphere) in dioxane/water mixtures yields the target compound . Critical steps include degassing solvents to prevent oxidation and using K₃PO₄ as a base for optimal coupling efficiency.

- Purity Validation : High-performance liquid chromatography (HPLC) with retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) and liquid chromatography-mass spectrometry (LC-MS) confirm purity (>95%) and structural integrity. HRMS (e.g., [M+H]+ 1401.70) further validates molecular weight .

Q. Which spectroscopic techniques are essential for characterizing this boronic acid?

- NMR : ¹H and ¹³C NMR confirm the Boc-protected amine and phenylboronic acid moieties.

- HRMS/LC-MS : High-resolution mass spectrometry ensures accurate mass matching (e.g., [M+H]+ 237.06 for the Boc-protected intermediate) .

- HPLC : Retention time analysis under standardized conditions (e.g., SMD-TFA05) verifies purity .

Q. What are the recommended safety protocols for handling this compound?

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation.

- Storage : Store below 4°C in airtight containers to prevent hydrolysis of the boronic acid group. Stability tests indicate degradation risks under prolonged storage .

Advanced Research Questions

Q. How is this compound utilized in cross-coupling reactions for synthesizing complex organic materials?

- OLED Synthesis : It serves as a key intermediate in Suzuki couplings to build NIR-TADF emitters (e.g., Py-TPA), where Pd catalysts and pyridinylboronic acid derivatives are used to extend conjugation .

- Peptide Modification : Under Cu(II) catalysis, it enables chemoselective arylation of selenocysteine in unprotected peptides at 37°C, with LC-MS monitoring reaction completion .

Q. What strategies improve reaction yields in peptide-aryl conjugation using this boronic acid?

- Optimization : Adjust pH to 7–8 to balance boronic acid reactivity and peptide stability. Use DMT-MM as a coupling agent and ultrasonic dissolution to enhance reagent mixing .

- Troubleshooting : If yields drop below 70%, check for Boc-group hydrolysis via LC-MS and ensure anhydrous conditions .

Q. How do electrochemical conditions influence the reactivity of phenylboronic acid derivatives in single-molecule junctions?

- Conductance Studies : Under 100–200 mV potentials, 2D conductance histograms reveal voltage-dependent oxidative coupling efficiency. Higher potentials (200 mV) increase reaction rates but may induce side reactions, necessitating in situ Raman spectroscopy for real-time monitoring .

Q. How to resolve discrepancies in catalytic performance across different palladium systems?

- Catalyst Screening : Compare Pd(PPh₃)₄ (air-sensitive) with PdCl₂(dppf) (air-stable) in dioxane/water. For electron-deficient substrates, add 10 mol% PPh₃ to stabilize Pd(0) intermediates .

- Solvent Effects : Replace dioxane with THF if substrate solubility is poor, but note potential reductions in coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.